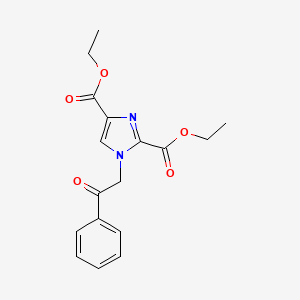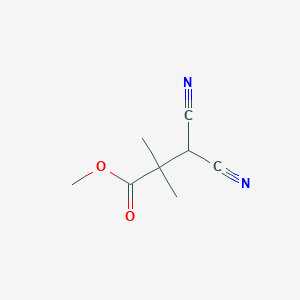
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride
Descripción general
Descripción
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a research chemical with the CAS Number: 1427454-12-3 . It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine, which is used as a reagent in the synthesis of fused benzoxazepinones as ion channel modulators .
Molecular Structure Analysis
The linear formula of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is C5H5Cl3N2 . The molecular weight is 199.47 .Physical And Chemical Properties Analysis
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a solid at room temperature . It has a molecular weight of 199.47 .Aplicaciones Científicas De Investigación
Synthesis of Fused Benzoxazepinones
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride: is utilized as a reagent in the synthesis of fused benzoxazepinones . These compounds are significant as they act as ion channel modulators. Ion channels are crucial for various physiological processes, and modulators can help in the treatment of diseases like epilepsy, hypertension, and chronic pain.
Development of Magnetic Resonance Imaging (MRI) Contrast Agents
The compound serves as a precursor in the synthesis of complex agents like Gd^3+ diethylenetriaminepentaacetic acid bisamide . These agents are sensitive to Zn^2+ ions and are used in MRI to enhance the contrast of images, aiding in the diagnosis of various medical conditions.
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331-H341 . Precautionary measures include P201-P202-P261-P264-P270-P271-P280-P302+P352-P304+P340-P308+P313-P310-P330-P361-P403+P233-P405-P501 .
Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride .
Mecanismo De Acción
Target of Action
5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride is a useful research chemical . It is primarily used as a reagent in the synthesis of fused benzoxazepinones . These benzoxazepinones are known to act as ion channel modulators . Therefore, the primary targets of this compound can be inferred to be ion channels.
Action Environment
The action, efficacy, and stability of 5-Chloro-2-(chloromethyl)pyrimidine Hydrochloride could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, or temperature. These factors could potentially affect the compound’s stability and, consequently, its action and efficacy.
Propiedades
IUPAC Name |
5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDEZDHLRCCOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chloromethyl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)


![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)

![methyl 5-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458503.png)




